(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779041
InChI: InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7+,20-10+,23-9+,33-28+;8-7+,20-10+,23-9+,33-28-;7-6+,19-9+,23-8+,32-27+;7-6+,19-9+,23-8+,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1
SMILES: CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
Molecular Formula: C126H176N4O28
Molecular Weight: 2194.7 g/mol

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

CAS No.:

Cat. No.: VC13779041

Molecular Formula: C126H176N4O28

Molecular Weight: 2194.7 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one -

Specification

Molecular Formula C126H176N4O28
Molecular Weight 2194.7 g/mol
IUPAC Name (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7+,20-10+,23-9+,33-28+;8-7+,20-10+,23-9+,33-28-;7-6+,19-9+,23-8+,32-27+;7-6+,19-9+,23-8+,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1
Standard InChI Key LKMMLHTWKLEARD-MGZQXKBQSA-N
Isomeric SMILES CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)O[C@@H]1C
SMILES CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
Canonical SMILES CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C

Introduction

Structural Characteristics and Stereochemical Complexity

Core Molecular Architecture

The compound features a spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane] scaffold, integrating three fused oxacyclic rings and a tetracyclic system with conjugated double bonds. Critical functional groups include:

  • A 24-hydroxy moiety enhancing water solubility

  • 21-hydroxyimino group contributing to target binding

  • Multiple methyl substituents (5',11,13,22-tetramethyl or pentamethyl variants) influencing lipophilicity

  • Ethyl or methyl groups at position 6' modulating stereoelectronic effects

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number129496-10-2
Molecular FormulaC₁₂₆H₁₇₆N₄O₂₈
Molecular Weight2194.7 g/mol
IUPAC Name(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,...
Stereoisomer Count4 distinct configurations

The spiro junction at position 6 creates axial chirality, while the tetracyclic system adopts a boat-chair conformation that optimizes ligand-receptor interactions. X-ray crystallography studies of analogous milbemycins reveal that the 10E,14E,16E,22Z double bond geometry is critical for maintaining macrocycle rigidity .

Biosynthetic Origins and Synthetic Modifications

Fermentation and Derivatization

Industrial production begins with fermentation of Streptomyces hygroscopicus aureolacrimosus, yielding milbemycins A₃ and A₄ as primary metabolites. Subsequent chemical modifications involve:

  • Oximation: Introduction of the 21-hydroxyimino group via reaction with hydroxylamine hydrochloride

  • Ethylation: Alkylation at position 6' using ethyl bromide under phase-transfer conditions

  • Epoxidation: Selective oxidation of Δ²²,²³ double bond to enhance stability

Table 2: Synthetic Pathway Key Steps

StepReagents/ConditionsYieldPurpose
OximationNH₂OH·HCl, NaHCO₃, EtOH, 50°C78%Introduce imine moiety
EthylationEtBr, TBAB, NaOH, CH₂Cl₂65%Enhance lipophilicity
PurificationPreparative HPLC (C18 column)>98%Isolate stereoisomers

The semi-synthetic approach increases potency 3-5 fold compared to native milbemycins while reducing mammalian toxicity. Process optimization has enabled commercial-scale production of >100 kg batches with enantiomeric excess >99.5% .

Mechanism of Action: Neuropharmacological Effects

Chloride Channel Modulation

The compound exerts its antiparasitic effect through irreversible activation of glutamate-gated chloride channels (GluCls) in invertebrate neuromuscular junctions. Key aspects include:

  • Binding Affinity: Kd = 0.2 nM for Haemonchus contortus GluClα

  • Selectivity: 10⁴-fold preference for nematode vs mammalian GABAₐ receptors

  • Hyperpolarization: EC₅₀ = 1.8 nM in Dirofilaria immitis muscle strips

Comparative studies show 12-hour prolonged channel activation versus 8-hour duration for ivermectin, correlating with extended anthelmintic activity. The 21-hydroxyimino group forms a critical hydrogen bond with GluCl residue Arg158, while the spiro-oxane system induces allosteric channel stabilization .

Pharmacokinetic Profile and Metabolic Fate

Absorption and Distribution

Following oral administration in canines:

  • Bioavailability: 43% (vs 28% for milbemycin A₃)

  • Tₘₐₓ: 4-6 hours post-dosing

  • Vd: 12.8 L/kg indicating extensive tissue penetration

Lipid solubility (logP = 5.2) facilitates accumulation in adipose tissue, providing sustained release over 30 days.

Metabolism and Excretion

Hepatic CYP3A4 mediates sequential oxidation pathways:

  • 24-hydroxy → 24-keto (Phase I)

  • Glucuronidation at C24 (Phase II)

  • Fecal excretion (92% of dose)

Terminal half-life ranges from 96-120 hours, enabling monthly dosing regimens .

Trade NameConcentrationSpeciesManufacturer
Interceptor0.5% w/wDogs/CatsElanco
Milbemax2.5/5 mg tabsCatsNovartis
TrifexisCombo w/spinosadDogsElanco

Combination products with spinosad (Trifexis®) demonstrate 99.9% efficacy against Dirofilaria immitis larvae.

Recent Advances and Future Directions

Stereoselective Synthesis

Recent developments include:

  • Asymmetric hydrogenation using Ir-(S)-Segphos catalysts (ee = 99.8%)

  • Enzymatic resolution of C6' epimers with Candida antarctica lipase

Novel Formulations

  • Transdermal patches delivering 0.25 mg/kg/day

  • Sustained-release subcutaneous implants (6-month duration)

Ongoing clinical trials investigate human oncological applications targeting glioblastoma chloride channels .

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